3-[(2E)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
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Overview
Description
3-{2-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE is a complex heterocyclic compound that combines multiple functional groups and ring systems
Preparation Methods
The synthesis of 3-{2-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a benzyl-substituted indole-2,3-dione with hydrazine derivatives, followed by cyclization with appropriate reagents to form the pyrimido[4,5-e][1,2,4]triazine ring system. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used. Common reagents include acids, bases, and transition metal catalysts.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to biological targets through π-π interactions, while the hydrazine and pyrimido[4,5-e][1,2,4]triazine groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with indole, hydrazine, and triazine moieties. Examples are:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[4,3-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidines Compared to these compounds, 3-{2-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE exhibits unique structural features and potentially distinct biological activities .
Properties
Molecular Formula |
C20H14N8O3 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C20H14N8O3/c29-17-15-16(22-20(31)23-17)21-19(27-25-15)26-24-14-12-8-4-5-9-13(12)28(18(14)30)10-11-6-2-1-3-7-11/h1-9,30H,10H2,(H2,21,22,23,27,29,31) |
InChI Key |
XAAUYIJVYBGWRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=NC5=C(C(=O)NC(=O)N5)N=N4 |
Origin of Product |
United States |
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